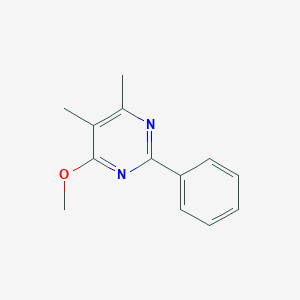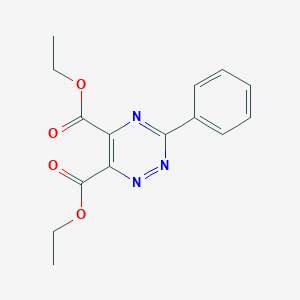
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a chemical compound with a unique structure that includes a quinoline ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its distinctive properties and reactivity, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves the reaction of anilines with malonic acid equivalents. Other methods include the reaction of anthranilic acid derivatives or alternative methods such as Methods C and D .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylate groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound.
Scientific Research Applications
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial and anticancer properties . Additionally, it has applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate can be compared with other similar compounds such as 4-hydroxy-2-quinolones and their derivatives . These compounds share a similar quinoline ring structure but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds:- 4-Hydroxy-2-quinolones
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
These compounds are known for their diverse applications in medicinal chemistry, including their use as antimicrobial and anticancer agents .
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25g/mol |
IUPAC Name |
ethyl 1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)11-8(2)14(17)10-7-5-4-6-9(10)12(11)15/h4-7,17H,3H2,1-2H3 |
InChI Key |
VMHWBGQENVYJHO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)O)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


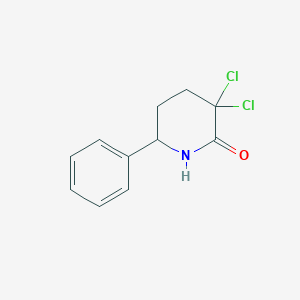
![6-amino-5-[(4-hydroxyphenyl)methylideneamino]-1H-pyrimidin-4-one](/img/structure/B372855.png)
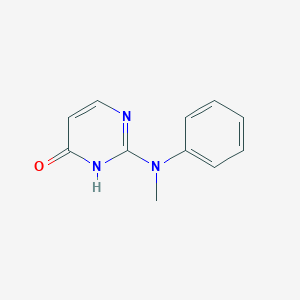
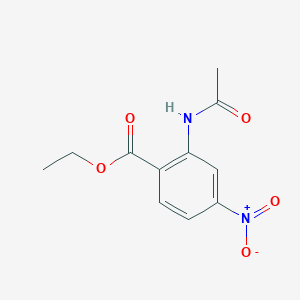
![1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}cyclohexanol](/img/structure/B372858.png)
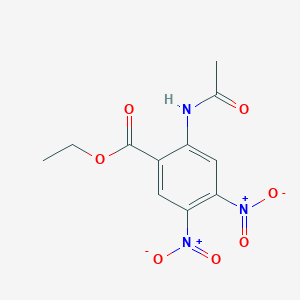
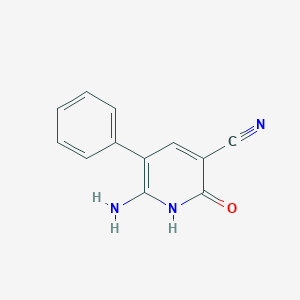
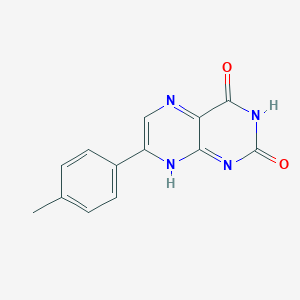
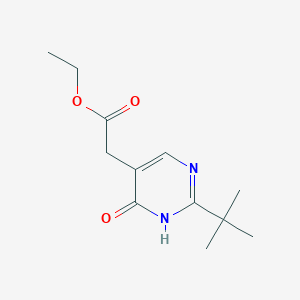
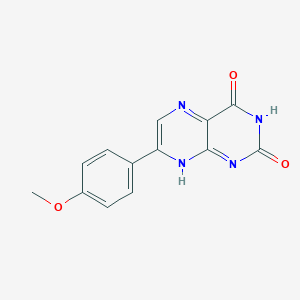
![6-Amino-5-[(4-methylbenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B372867.png)
